2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine
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Overview
Description
2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring linked through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine has several applications in scientific research:
Biology: Investigated for its potential as a ligand for neuronal nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a ligand for neuronal nicotinic acetylcholine receptors, it may modulate the activity of these receptors, affecting neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler analog with similar chemical properties.
4-Methoxypyridine: Another related compound used in organic synthesis.
Pyridineboronic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
2-Methoxy-5-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is unique due to its combination of a methoxy-substituted pyridine ring and a piperidine ring linked through a carbonyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-16-3-2-13(12-19-16)17(21)20-10-6-15(7-11-20)23-14-4-8-18-9-5-14/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVYDRMOFPSIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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